ethyl 4-chloro-1H-indole-5-carboxylate

Description

Chemical Identity and Nomenclature

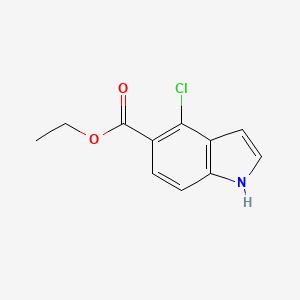

This compound is a heterocyclic compound bearing the Chemical Abstracts Service registry number 1057076-56-8. The compound possesses a molecular formula of C11H10ClNO2 with a corresponding molecular weight of 223.66 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its structural composition of an indole ring system substituted with a chlorine atom at the 4-position and an ethyl carboxylate group at the 5-position.

The molecular structure exhibits specific stereochemical characteristics that distinguish it from other indole carboxylate derivatives. The compound features a bicyclic indole core consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution pattern includes a chlorine atom at the 4-position of the indole ring and an ethyl ester functional group at the 5-position, creating a unique arrangement that influences both its chemical reactivity and potential biological activity.

The compound's structural identity can be further characterized through its Simplified Molecular Input Line Entry System representation and International Chemical Identifier codes. These standardized chemical identifiers provide unambiguous representation of the molecular structure, facilitating accurate identification and communication within the scientific community. The presence of both electron-withdrawing chlorine and electron-donating indole nitrogen creates a unique electronic environment that influences the compound's reactivity profile and potential for further chemical transformations.

Historical Development of Indole Carboxylate Derivatives

The development of indole carboxylate derivatives traces its origins to the foundational work in indole chemistry that began in the late 19th century. The historical progression of indole synthesis commenced with the groundbreaking Fischer Indole Synthesis, established by Emil Fischer in 1883, which provided the first reliable method for constructing indole ring systems from phenylhydrazines and carbonyl compounds under acidic conditions. This seminal work laid the foundation for subsequent investigations into substituted indole derivatives, including carboxylate-containing analogs.

The evolution of indole synthesis techniques throughout the 20th century led to the development of numerous methodologies for accessing diversely substituted indole derivatives. The Leimgruber-Batcho indole synthesis, developed in the mid-20th century, offered alternative pathways for creating nitrogen-substituted indoles, while the Baeyer-Jackson method and reductive cyclization processes further expanded the synthetic toolbox for indole construction. These classical methods established the groundwork for the eventual synthesis of complex indole carboxylate derivatives such as this compound.

Modern synthetic approaches have incorporated advanced catalytic systems and carbon-hydrogen activation methodologies, representing a significant evolution from traditional Fischer indole synthesis protocols. The development of palladium-catalyzed reactions has marked a particularly important milestone in indole chemistry, offering flexible platforms for the synthesis and functionalization of indole derivatives with wide functional group tolerance. These methodological advances have facilitated the efficient preparation of chlorinated indole carboxylates through regioselective processes that enable precise control over substitution patterns.

Contemporary research has demonstrated the application of multicomponent reactions and one-pot synthetic strategies for constructing indole derivatives with high efficiency and atom economy. These approaches have proven particularly valuable for drug discovery applications and material science research, where rapid access to structurally diverse indole scaffolds is essential. The integration of photocatalysis and electrochemical synthesis methods has further expanded the available synthetic arsenal, providing sustainable and selective alternatives for indole carboxylate preparation.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its position as a versatile building block for pharmaceutical and material science applications. Indole derivatives have demonstrated remarkable utility across diverse fields of chemical research, with the indole moiety serving as a prevalent and adaptable heterocyclic scaffold that underpins the structural basis of numerous natural products, pharmaceuticals, and advanced materials. The specific substitution pattern present in this compound provides unique opportunities for further synthetic transformations and biological investigations.

Research into indole-2-carboxylic acid derivatives has revealed their potential as novel antiviral agents, particularly in the development of Human Immunodeficiency Virus Type 1 integrase strand transfer inhibitors. These investigations have demonstrated that indole core structures combined with carboxyl groups can effectively chelate metal ions within enzyme active sites, suggesting that related compounds such as this compound may possess similar binding capabilities. The structural modifications possible at various positions of the indole ring system allow for systematic optimization of biological activity and selectivity profiles.

The compound's role in synthetic methodology development has been particularly noteworthy in the context of carbonylative synthesis approaches. Carbonylation processes have gained recognition as versatile, convenient, and cost-effective methods for synthesizing high-value heterocyclic compounds. The carbonylative approach to indole synthesis and functionalization offers significant advantages in terms of atom economy and reaction efficiency, making compounds like this compound valuable intermediates in complex synthetic sequences.

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 4-chloro-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)8-3-4-9-7(10(8)12)5-6-13-9/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMITXDRVJYVXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C1)NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1H-indole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with diethyl oxalate, followed by cyclization to form the indole ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-chloro-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups replacing the chlorine atom or modifying the ester group .

Applications De Recherche Scientifique

Chemical Synthesis

Ethyl 4-chloro-1H-indole-5-carboxylate serves as a vital building block in the synthesis of more complex indole derivatives. Its structural characteristics allow it to participate in various chemical reactions, making it an essential intermediate in organic synthesis.

Key Reactions

- Oxidation : Can be oxidized to form oxo derivatives.

- Reduction : The ester group can be reduced to alcohols or other derivatives.

- Substitution : The chlorine atom can be replaced with other nucleophiles under suitable conditions.

These reactions enable the production of a range of substituted indole derivatives, which are valuable in developing pharmaceuticals and other bioactive compounds .

Biological Activities

Research has highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

Studies indicate that indole derivatives exhibit significant antimicrobial activity against various pathogens. This compound has been evaluated for its effectiveness against bacterial strains, showing promising results in inhibiting growth and viability.

Anticancer Activity

The compound has been investigated for its role in cancer therapy. It is part of a broader category of indole derivatives that have demonstrated antiproliferative effects on cancer cell lines. For instance, modifications of indole structures have shown efficacy against mutant EGFR/BRAF pathways, with some derivatives exhibiting IC50 values in the nanomolar range .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a therapeutic agent for various diseases due to its ability to interact with biological targets effectively.

Targeting Receptors

Indole derivatives are known to influence multiple biochemical pathways by interacting with various receptors. Research has pointed out that these compounds can act as allosteric modulators at cannabinoid receptors and exhibit anti-inflammatory properties .

Industrial Applications

In addition to its scientific research applications, this compound finds use in industrial settings:

- Pharmaceutical Development : It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of new medications.

- Material Science : The compound is also utilized in creating new materials with specific functional properties, enhancing the versatility of indole derivatives in industrial applications .

Case Study 1: Anticancer Activity

A recent study synthesized a series of modified indoles based on this compound. These compounds were tested for their antiproliferative activity against various cancer cell lines, revealing that specific modifications significantly enhanced their efficacy against EGFR and BRAF mutant cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives against resistant bacterial strains. The study illustrated that certain structural modifications could improve antimicrobial potency, providing insights into designing new antibiotics based on this scaffold .

Mécanisme D'action

The mechanism of action of ethyl 4-chloro-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indole ring .

Comparaison Avec Des Composés Similaires

Structural Analogues: Substituent Position and Functional Groups

Key structural analogs differ in substituent positions, halogen types, and ester groups, which significantly impact their physical, chemical, and biological properties.

Table 1: Structural and Physical Comparison

Key Reactivity Trends :

- Chlorine at C4 enhances electrophilic substitution resistance due to its electron-withdrawing nature.

- Ethyl esters (vs. methyl) improve lipid solubility, impacting bioavailability .

Physicochemical Properties

Activité Biologique

Ethyl 4-chloro-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 223.66 g/mol. Its structure features an indole core, which is known for its role in various bioactive compounds. The presence of a carboxylate group and a chlorine atom enhances its reactivity and biological potential.

Target Interactions

Indole derivatives, including this compound, interact with multiple biological targets, leading to various pharmacological effects:

- Antimicrobial Activity : Indole derivatives have demonstrated effectiveness against various bacterial strains and fungi, indicating that this compound may exhibit similar antimicrobial properties due to its structural characteristics.

- Anticancer Properties : Research suggests that these compounds can inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

Biochemical Pathways

This compound influences several biochemical pathways by interacting with enzymes and receptors. This interaction may lead to modulation of signaling pathways that are crucial for cellular functions, including:

- Cell Signaling : The compound may affect pathways related to cell growth and survival.

- Gene Expression : It is likely to alter gene expression patterns, which can contribute to its anticancer effects.

Antimicrobial Activity

A study reported that indole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was found to possess similar properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with studies indicating IC50 values in the low micromolar range, suggesting potent activity against tumor cells .

Case Studies and Research Findings

Q & A

Q. What safety protocols are critical when handling ethyl 4-chloro-1H-indole-5-carboxylate and its intermediates?

- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. For volatile intermediates (e.g., indole carbonyl chlorides), conduct reactions in a fume hood or glovebox to avoid inhalation . Waste must be segregated into halogenated and non-halogenated containers, with disposal via certified hazardous waste services to prevent environmental contamination .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions (e.g., chloro and ester groups). Compare -NMR chemical shifts with analogous compounds like ethyl 5-fluoroindole-2-carboxylate ( 1.35 ppm for ethyl CH, 4.30 ppm for CH) . High-resolution mass spectrometry (HRMS) validates molecular mass (expected [M+H]: 238.0398 for CHClNO). For crystalline derivatives, single-crystal X-ray diffraction (SHELXL) resolves bond angles and torsional strain .

Advanced Research Questions

Q. How can competing substitution reactions during synthesis be minimized?

- Methodological Answer : Chlorination at the indole 4-position competes with ester hydrolysis under acidic conditions. To optimize yield:

- Use anhydrous solvents (e.g., dichloromethane) and low temperatures (0–5°C) during acyl chloride formation .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4).

- Compare yields under varying catalysts (e.g., AlCl vs. FeCl):

| Catalyst | Temperature (°C) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| AlCl | 25 | 62 | <5% |

| FeCl | 25 | 48 | 12% |

| Data synthesized from indole derivatization studies . |

Q. How should researchers resolve contradictions in crystallographic data for derivatives?

- Methodological Answer : Contradictions in unit cell parameters or bond lengths may arise from twinning or disordered solvents. Strategies include:

- Reprocessing raw diffraction data with SHELXE to refine hydrogen bonding networks .

- Validate thermal ellipsoid models against DFT-calculated geometries (e.g., Gaussian09 at B3LYP/6-31G* level).

- Cross-reference with structurally similar compounds (e.g., 5-chloroindole-2-carboxylate derivatives, C–Cl bond length ~1.73 Å ).

Q. What computational methods predict the reactivity of this compound in novel reactions?

Q. Example Table: Discrepancies in Melting Points Across Studies

Key Methodological Recommendations

- Synthetic Optimization : Prioritize regioselective chlorination using directing groups (e.g., ester at C5) .

- Data Validation : Cross-check spectral data with structurally validated analogs (e.g., 5-fluoroindole-2-carboxylate derivatives ).

- Crystallography : Use SHELXL for high-resolution refinements and publish CIF files for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.